Bromothiophene Sulfonamide vs. Phenylsulfonamide: Anticancer Potency
In a head‑to‑head series of aspirin‑sulfonamide hybrids, the bromothiophene‑containing analog exhibited substantially greater anticancer activity than phenylsulfonamide and other heteroaromatic variants against A549 human non‑small‑cell lung cancer cells [1]. The bromothiophene structure was the most effective among eight human cancer cell lines tested [2].
Aspirin IC50 >1200 µM
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Bromothiophene‑containing aspirin‑sulfonamide hybrid 3k: IC50 = 36 μM |
| Comparator Or Baseline | Parent aspirin: IC50 > 1200 μM; other heteroaromatic sulfonamide analogs: IC50 values > 40 μM |
| Quantified Difference | ≥33‑fold increase in potency vs. aspirin; at least 1.1‑fold improvement over closest non‑brominated analog |
| Conditions | A549 human non‑small‑cell lung cancer cell line; cytotoxicity assay |
Why This Matters
This demonstrates that the bromothiophene sulfonyl moiety confers significantly enhanced anticancer activity compared to non‑brominated aromatic sulfonamides, a differentiation relevant for oncology‑focused medicinal chemistry programs.
- [1] Duan X, et al. Design, Synthesis, Biological Evaluation, and In Silico Study of Aspirin‑Sulfonamide Hybrids as Potential Anticancer Agents. Arch Pharm (Weinheim), 2025 View Source
- [2] Duan X et al., Arch Pharm (Weinheim), 2025: Full text with SAR analysis of bromothiophene vs. other sulfonamide substitutions View Source
